molecular formula C7H9IN2 B2741213 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1373338-08-9

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B2741213
CAS No.: 1373338-08-9
M. Wt: 248.06 g/mol
InChI Key: JKDWRRUSXAFFHR-UHFFFAOYSA-N
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Description

“3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C7H9IN2 . It is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family .


Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been achieved through a series of steps starting from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by 1H, 13C NMR, Mass and IR spectral data .


Chemical Reactions Analysis

Hydrazone derivatives, which are related to “this compound”, are known to exhibit a wide variety of biological activities. They are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group .

Scientific Research Applications

Synthesis and Modification

Synthesis Techniques : The synthesis of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves various chemical reactions and techniques. For example, a study by Dinsmore et al. (2000) utilized intramolecular cyclization of an iminium ion derived from the condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde to produce conformationally restricted farnesyltransferase inhibitor analogues, highlighting the compound's role in enzyme inhibition studies (Dinsmore et al., 2000). Zhou et al. (2019) developed a method for synthesizing 3-iodoimidazo[1,2- a]pyridines using I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines, indicating the compound's significance in exploring new synthetic pathways (Zhou et al., 2019).

Catalysis and Enantioselective Reactions : The compound is also pivotal in catalysis and enantioselective reactions. Schlepphorst et al. (2018) demonstrated the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines through direct hydrogenation using a ruthenium/N-heterocyclic carbene (NHC) catalyst, emphasizing its applicability in creating bioactive molecules with high enantiomeric purity (Schlepphorst et al., 2018).

One-Pot Synthesis and Functionalization : Bäuerlein et al. (2009) reported the one-pot catalytic synthesis of bicyclic imidazole derivatives like 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine from N-(beta-methallyl)imidazole by a tandem hydroformylation-cyclization sequence, indicating its role in facilitating complex organic syntheses (Bäuerlein et al., 2009).

Applications in Material Science and Biological Studies

Fluorescent Properties for Imaging Applications : Marchesi et al. (2019) synthesized a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols and investigated their photophysical properties. These compounds exhibited intense fluorescence and large Stokes shifts, indicating potential applications in imaging and as organic dyes (Marchesi et al., 2019).

Biological and Pharmacological Studies : Various studies have explored the biological activities of derivatives of this compound. For instance, Ozdemir et al. (2010) synthesized hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine and evaluated their antifungal activity, revealing the compound's potential in developing new antifungal agents (Ozdemir et al., 2010).

Future Directions

The future directions for “3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” and its derivatives could involve further exploration of their antimicrobial properties, given the increasing multi-drug resistant microbial infections . Additionally, their potential analgesic, antipyretic and anti-inflammatory properties could be further investigated .

Properties

IUPAC Name

2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDWRRUSXAFFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373338-08-9
Record name 2-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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